Methyl 6-bromo-1H-indazole-4-carboxylate
Overview
Description
Methyl 6-bromo-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2 It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 6-position and a carboxylate ester group at the 4-position
Mechanism of Action
Target of Action
Methyl 6-bromo-1H-indazole-4-carboxylate is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These cells are targeted due to their role in the proliferation and metastasis of cancer.
Mode of Action
The compound interacts with its targets by hindering their viability . It does this by inhibiting the proangiogenic cytokines associated with tumor development . These cytokines include TNFα, VEGF, EGF, IGF1, TGFb, and leptin . The inhibition of these cytokines results in a decrease in angiogenesis, which is a critical process for tumor growth and metastasis.
Biochemical Pathways
The affected pathways include those involved in angiogenesis and oxidative stress . The compound’s antiangiogenic activity disrupts the signaling pathways of various proangiogenic cytokines, thereby inhibiting the formation of new blood vessels that supply nutrients to the tumor . Its antioxidant activity involves the scavenging of free radicals, which can cause cellular damage and contribute to cancer progression .
Result of Action
The compound’s action results in significant anticancer, antiangiogenic, and antioxidant effects . It shows higher inhibitory activity on the viability of certain liver cancer cells compared to the standard methotrexate . Additionally, it exhibits potent antiangiogenic activity against various proangiogenic cytokines . It also demonstrates significant antioxidant activity, as evidenced by its ability to scavenge various types of free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1H-indazole-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with methyl 3-amino-5-bromo-2-methylbenzoate.
Diazotization: The amino group is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Cyclization: The diazonium salt undergoes cyclization in the presence of a suitable base, such as potassium carbonate, to form the indazole ring.
Esterification: The final step involves esterification of the carboxylic acid group with methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative without the ester group.
Oxidation Reactions: Oxidation of the indazole ring can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
Substitution: Substituted indazole derivatives with various functional groups.
Reduction: Reduced indazole derivatives.
Oxidation: Oxidized indazole derivatives with different oxidation states.
Scientific Research Applications
Methyl 6-bromo-1H-indazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry and materials science.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate: Similar structure but with a cyclopentyl group instead of a methyl group.
Methyl 6-amino-1H-indazole-4-carboxylate: Similar structure but with an amino group instead of a bromine atom.
Methyl 6-chloro-1H-indazole-4-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 6-bromo-1H-indazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated or non-halogenated derivatives may not. This uniqueness makes it a valuable compound for the development of new chemical entities and the study of structure-activity relationships.
Properties
IUPAC Name |
methyl 6-bromo-1H-indazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPRHRPOKPTRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646137 | |
Record name | Methyl 6-bromo-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-49-0 | |
Record name | Methyl 6-bromo-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-bromo-1H-indazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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